Cathepsin L Potency vs. Leupeptin
Boc-Leu-CMK displays an exceptionally low IC50 of 0 nM against recombinant human Cathepsin L in a fluorometric assay with Z-FR-AMC substrate, indicative of near-complete inactivation at low nanomolar concentrations [1]. In contrast, the broad-spectrum reversible inhibitor leupeptin exhibits an IC50 against cathepsin B ranging from 0.5 to 75 μg/mL (approximately 1.2 to 180 μM) and only moderate potency against cathepsin L [2]. This represents a greater than 1,000-fold difference in apparent potency, underscoring Boc-Leu-CMK's superior targeting of cathepsin L.
| Evidence Dimension | Inhibitory potency (IC50) against Cathepsin L |
|---|---|
| Target Compound Data | 0 nM |
| Comparator Or Baseline | Leupeptin: IC50 = 0.5 - 75 μg/mL (~1.2 - 180 μM) against cathepsin B, with moderate activity against cathepsin L. |
| Quantified Difference | >1,000-fold lower IC50 |
| Conditions | Recombinant human Cathepsin L, Z-FR-AMC substrate, 30 min incubation, fluorometric assay [1] |
Why This Matters
This potency differential directly impacts assay design: Boc-Leu-CMK achieves complete target inhibition at sub-nanomolar levels, minimizing off-target effects and enabling precise studies of cathepsin L's role in lysosomal degradation and cancer progression.
- [1] BindingDB. (n.d.). Affinity Data: IC50: 0 nM for inhibition of human recombinant Cathepsin L. View Source
- [2] InVivoChem. (n.d.). Leupeptin (Protease Inhibitor) – Product Information. View Source
